1,3,5-oxadiazinan-4-one
Description
Context within Heterocyclic Organic Chemistry
Heterocyclic chemistry is a major branch of organic chemistry focused on cyclic compounds containing atoms of at least two different elements in their rings. The 1,3,5-oxadiazinan-4-one core belongs to the class of 1,3,5-oxadiazinanes, which are saturated six-membered heterocycles. ontosight.aiontosight.ai These structures are of considerable interest due to their diverse chemical properties and biological activities. researchgate.net
The presence of nitrogen and oxygen atoms in the ring imparts specific electronic and conformational characteristics to the molecule. The 1,3,5-oxadiazine ring system serves as a versatile scaffold in synthetic chemistry, allowing for the creation of a wide array of derivatives with distinct functionalities. researchgate.netpleiades.online Research has explored the synthesis of various substituted 1,3,5-oxadiazinan-4-ones, demonstrating the adaptability of this heterocyclic system. pleiades.onlineresearchgate.net
Historical Trajectory of Research on this compound and Analogues
While research on related isomers like 1,3,4-oxadiazinan-2-ones dates back several decades, intensive investigation into the 1,3,5-oxadiazine class has seen a significant surge since the mid-1990s. researchgate.netnih.goviucr.org A pivotal moment in the history of this ring system was the discovery and development of the neonicotinoid insecticide thiamethoxam (B1682794). researchgate.net This event catalyzed a wave of research into 1,3,5-oxadiazines and their analogues due to their potent biological activity. researchgate.net
Thiamethoxam's chemical structure is an N-nitro-1,3,5-oxadiazinan-4-imine, a close analogue of the core topic. researchgate.net A major metabolite of thiamethoxam is 3-[(2-Chloro-1,3-thiazol-5-yl)methyl]-5-methyl-1,3,5-oxadiazinan-4-one, which brought the -4-one variant into focus. researchgate.netnih.gov Researchers have also synthesized other analogues, such as EBF (E-β-farnesene) analogues with a 1,3,5-oxadiazinan-4-imine core, to improve chemical stability and biological efficacy for insecticidal applications. nih.gov
Fundamental Significance of the this compound Ring System in Contemporary Chemical Research
The this compound ring system and its parent class, 1,3,5-oxadiazines, hold fundamental significance in several areas of modern research:
Medicinal Chemistry : Compounds containing the 1,3,5-oxadiazine ring are investigated for a variety of potential therapeutic applications. cymitquimica.com Studies have explored their potential as antimicrobial, antiviral, and anticancer agents. ontosight.airesearchgate.net For instance, certain derivatives have been synthesized and analyzed for their binding affinity to the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. pleiades.onlineresearchgate.net
Agrochemistry : The most prominent application of a 1,3,5-oxadiazine analogue is in agriculture. Thiamethoxam is a highly effective insecticide used to control a wide range of pests. herts.ac.uk Beyond its insecticidal properties, it has also been shown to act as a biostimulant, promoting plant vigor and crop yield. herts.ac.uk
Synthetic and Materials Chemistry : The 1,3,5-oxadiazine framework serves as a valuable building block in organic synthesis. It has been utilized in the construction of more complex molecular architectures, including cucurbituril (B1219460) and its derivatives, which are of interest in supramolecular chemistry. researchgate.net
The table below details some of the researched derivatives of the this compound scaffold.
| Derivative Name | Molecular Formula | Molecular Weight ( g/mol ) | Research Context |
| 3-(Ethoxymethyl)-5-methyl-1,3,5-oxadiazinan-4-one | C8H14N2O3 | 186.21 | Screened for potential biological activities against cancer cell lines. ontosight.ai |
| 3-(Methoxymethyl)-5-methyl-1,3,5-oxadiazinan-4-one | C7H12N2O3 | 172.18 | Belongs to a class explored for antimicrobial, antiviral, and anticancer effects. ontosight.ai |
| 3-[(2-Chloro-1,3-thiazol-5-yl)methyl]-5-methyl-1,3,5-oxadiazinan-4-one | C8H10ClN3O2S | 247.70 | A major metabolite of the insecticide thiamethoxam; crystal structure has been analyzed. researchgate.netnih.gov |
The crystal structure of 3-[(2-Chloro-1,3-thiazol-5-yl)methyl]-5-methyl-1,3,5-oxadiazinan-4-one has been characterized, revealing specific conformational details. The oxadiazinane ring adopts a sofa conformation, and its molecules are linked by C—H⋯O hydrogen bonds in the crystal lattice. researchgate.netnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3,5-oxadiazinan-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2O2/c6-3-4-1-7-2-5-3/h1-2H2,(H2,4,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYBCPJIYBPKTHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1NC(=O)NCO1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10202553 | |
| Record name | Tetrahydro-4H-1,3,5-oxadiazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10202553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
542-29-0 | |
| Record name | Tetrahydro-4H-1,3,5-oxadiazin-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=542-29-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrahydro-4H-1,3,5-oxadiazin-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542290 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrahydro-4H-1,3,5-oxadiazin-4-one | |
| Source | EPA DSSTox | |
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| Record name | Tetrahydro-4H-1,3,5-oxadiazin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies for 1,3,5 Oxadiazinan 4 One and Its Derivatives
Established Synthetic Pathways to the 1,3,5-Oxadiazinan-4-one Core
The foundational methods for synthesizing the this compound ring system have traditionally relied on cyclocondensation reactions, which involve the formation of the heterocyclic ring from multiple precursor molecules. These pathways are valued for their reliability and the accessibility of their starting materials.
Cyclocondensation Reactions Involving Formaldehyde (B43269) and Related Reagents
A primary and widely utilized method for constructing the this compound core is the acid-catalyzed cyclocondensation of N-substituted ureas or thioureas with formaldehyde. thieme-connect.de In this reaction, formaldehyde acts as a one-carbon electrophile that bridges the nitrogen atoms of the urea (B33335) or thiourea (B124793) precursor, leading to ring closure.
The reaction is typically performed by treating the corresponding urea or thiourea derivative with an aqueous solution of formaldehyde in the presence of a strong acid, such as concentrated hydrochloric acid, and heating the mixture. thieme-connect.de For example, 1-(4-(benzo[d]thiazol-2-yl)phenyl)-3-arylthioureas can be effectively cyclized with formaldehyde under acidic conditions to yield 3-(4-(benzo[d]thiazol-2-yl)phenyl)-5-aryl-1,3,5-oxadiazinane-4-thiones. thieme-connect.de
Paraformaldehyde, a solid polymer of formaldehyde, serves as a convenient alternative source for this transformation. It is often used in reactions where the presence of water is undesirable or when a more controlled release of formaldehyde is required. google.com A notable synthesis involves reacting methyl nitroguanidine (B56551) with paraformaldehyde in an acetic acid solution to produce 3-methyl-4-nitroiminoperhydro-1,3,5-oxadiazine, an important intermediate. google.com Classical methods also include the cyclodehydration of N,N'-bis(hydroxymethyl)ureas. researchgate.net
Utilization of Urea and Thiourea Derivatives as Precursors
Urea and its sulfur analogue, thiourea, are fundamental building blocks for the synthesis of the this compound scaffold. thieme-connect.depleiades.onlineresearchgate.net The presence of two nucleophilic nitrogen atoms makes them ideal candidates for reactions with bifunctional electrophiles, such as formaldehyde, to form the six-membered heterocyclic ring.
The synthesis of various this compound derivatives has been achieved starting from N-[4-(1H-benzimidazol-2-yl)-6-phenylpyrimidin-2-yl]-N′-aryl ureas. pleiades.onlineresearchgate.net Similarly, thiourea derivatives are extensively used, leading to the corresponding 1,3,5-oxadiazinane-4-thione products. A general scheme involves reacting an amine, such as 4-(benzo[d]thiazol-2-yl)benzenamine, with various aryl isothiocyanates to first produce an intermediate thiourea. thieme-connect.de This intermediate is then cyclized with formaldehyde and acid to furnish the final heterocyclic product. thieme-connect.de
The following table summarizes the synthesis of several 1,3,5-oxadiazinane-4-thione derivatives from their respective thiourea precursors.
Table 1: Synthesis of 1,3,5-Oxadiazinane-4-thione Derivatives
| Starting Thiourea (Precursor 2) | Reagents | Product (Compound 3) | Yield (%) |
|---|---|---|---|
| 1-(4-(BTZ)-phenyl)-3-(2-Cl-phenyl)thiourea | 30% Formaldehyde, conc. HCl | 3-(4-(BTZ)-phenyl)-5-(2-Cl-phenyl)-1,3,5-oxadiazinane-4-thione | 79 |
| 1-(4-(BTZ)-phenyl)-3-(4-Cl-phenyl)thiourea | 30% Formaldehyde, conc. HCl | 3-(4-(BTZ)-phenyl)-5-(4-Cl-phenyl)-1,3,5-oxadiazinane-4-thione | 81 |
| 1-(4-(BTZ)-phenyl)-3-(4-CH₃-phenyl)thiourea | 30% Formaldehyde, conc. HCl | 3-(4-(BTZ)-phenyl)-5-(4-CH₃-phenyl)-1,3,5-oxadiazinane-4-thione | 85 |
| 1-(4-(BTZ)-phenyl)-3-phenylthiourea | 30% Formaldehyde, conc. HCl | 3-(4-(BTZ)-phenyl)-5-phenyl-1,3,5-oxadiazinane-4-thione | 82 |
Data sourced from Synthesis 2018, 50(06), 1161-1166. thieme-connect.de BTZ stands for benzo[d]thiazol-2-yl.
Contemporary and Emerging Synthetic Strategies
While classical methods are robust, modern synthetic chemistry seeks to improve efficiency, reduce reaction times, and enhance environmental compatibility. Research into the synthesis of 1,3,5-oxadiazinan-4-ones has explored several of these advanced strategies.
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis (MAOS) has become a powerful tool in synthetic chemistry for its ability to dramatically reduce reaction times, often leading to higher yields and cleaner product profiles compared to conventional heating. nih.gov This technology has been successfully applied to the synthesis of various heterocyclic compounds, including 1,3,4-oxadiazoles. nih.govasianpubs.orgmdpi.com The principle involves the direct heating of polar molecules and solvents by microwave irradiation, leading to rapid and uniform temperature increases. While the literature extensively covers microwave-assisted synthesis for related heterocycles like 1,3,4-oxadiazoles and pyrazolones, specific examples detailing the synthesis of the this compound core using this method are not prominently featured in the reviewed sources. nih.govasianpubs.org However, the successful application to isomeric and related structures suggests its potential as a viable and efficient future strategy for the this compound scaffold.
[3+3] Cycloaddition Reaction Mechanisms
Cycloaddition reactions represent a highly efficient and atom-economical approach to constructing cyclic systems. Specifically, [3+3] cycloadditions are a modern strategy for synthesizing six-membered heterocycles. nsf.gov This methodology typically involves the reaction of a three-atom synthon with another three-atom component. In the context of related nitrogen- and oxygen-containing heterocycles, the reaction of in-situ generated aza-oxyallyl cations (a three-atom component) with nitrones (another three-atom component) has been developed. rsc.orgrsc.org This specific approach has been shown to be a facile route to 1,2,4-oxadiazinan-5-one derivatives, which are structural isomers of the this compound core. rsc.orgrsc.org Similarly, a formal [3+3] cyclization between diaziridines and quinones has been developed to access the 1,3,4-oxadiazinane (B1657261) skeleton. nsf.gov Despite the power of this method for building isomeric scaffolds, its direct application to form the specific this compound ring system was not identified in the surveyed literature.
Catalytic Approaches in this compound Synthesis
The use of catalysts is central to modern organic synthesis, offering pathways with higher efficiency and selectivity under milder conditions. In the synthesis of this compound and its derivatives, both traditional acid catalysts and more advanced catalytic systems are employed.
As mentioned, strong mineral acids like HCl are classic catalysts for the cyclocondensation of ureas with formaldehyde. thieme-connect.de However, emerging strategies focus on the use of solid-phase or recyclable catalysts to improve the environmental footprint and simplify product purification. A prime example is the use of a macroporous strong-acid cation exchange resin (Amberlyst 15) as a catalyst for the reaction between methyl nitroguanidine and paraformaldehyde. google.com This method not only provides the product in high yield and purity (molar yield of 88.1%) but also features a stable catalyst that can be recovered and reused, making the process more suitable for industrial-scale production. google.com
Strategic Importance in Multistep Organic Synthesis as Key Intermediates
The this compound scaffold serves as a valuable intermediate in multistep organic synthesis, enabling the construction of important agrochemicals and other heterocyclic systems.
Synthesis of Thiamethoxam (B1682794): A prominent example of its strategic importance is the role of the 4-nitroimino-1,3,5-oxadiazinane ring system as a key intermediate in the synthesis of the neonicotinoid insecticide, Thiamethoxam. The synthesis involves the alkylation of a monosubstituted 4-nitroimino-1,3,5-oxadiazinane with a heterocyclic methyl halide scispace.com. Specifically, 3-methyl-4-nitroimino-tetrahydro-1,3,5-oxadiazine is a crucial precursor that is coupled with 2-chloro-5-chloromethyl-thiazole to afford Thiamethoxam scispace.comchemicalbook.com. This reaction highlights the utility of the pre-formed oxadiazinane ring as a robust platform for further functionalization.
Precursors to Other Heterocycles: Derivatives of 1,3,5-oxadiazine are also used as precursors for the synthesis of other heterocyclic structures. A key transformation is the conversion of the 1,3,5-oxadiazine ring into a 1,3,5-triazine (B166579) ring. This can be accomplished by refluxing the 1,3,5-oxadiazine derivative in a methanol-alkaline solution, which induces ring opening and subsequent recyclization to form the thermodynamically more stable triazine system researchgate.net. This transformation provides a synthetic route that leverages the accessibility of the oxadiazine ring to build a different, important heterocyclic core.
Building Blocks for Complex Molecules: The this compound moiety is also incorporated as a central scaffold in the synthesis of larger, more complex molecules intended for biological evaluation. For example, derivatives bearing benzimidazolyl pyrimidine (B1678525) substituents have been efficiently synthesized and subsequently analyzed for their potential as EGFR inhibitors through molecular docking studies researchgate.net. In these multi-component syntheses, the formation of the this compound ring is a key step in assembling the final molecular architecture.
The table below illustrates key transformations where this compound derivatives act as critical intermediates.
Chemical Reactivity and Transformation Mechanisms of 1,3,5 Oxadiazinan 4 One
Elucidation of Reaction Pathways and Intermediate Formation
The reaction pathways of 1,3,5-oxadiazinan-4-one derivatives are often studied in the context of their synthesis or degradation. The synthesis of the ring system can involve the cyclodehydration of N,N'-bis(hydroxymethyl)ureas or thioureas. researchgate.net Another synthetic approach is based on the elimination of hydrogen sulfide (B99878) from N-((1-carboxamido-2,2,2-trichloroethyl)carbamothioyl)benzamides using dicyclohexylcarbodiimide (B1669883) (DCC). researchgate.net This reaction is presumed to proceed through a carbodiimide (B86325) intermediate, which then undergoes a [4+2] cycloaddition to form the 1,3,5-oxadiazine ring. researchgate.net
The degradation pathways are particularly relevant for derivatives used in agriculture, such as thiamethoxam (B1682794). Under aerobic soil conditions, thiamethoxam degrades into several metabolites. The primary transformation products identified include CGA 355190 (3-(2-chlorothiazol-5-ylmethyl)-5-methyl- researchgate.netrsc.orgoxadiazinan-4-one) and NOA 407475 (3-(2-chlorothiazol-5-ylmethyl)-5-methyl- researchgate.netrsc.orgoxadiazinan-4-ylidineamine), indicating that reactions occur on the exocyclic imine group while leaving the core ring intact initially. fao.org Further degradation can lead to the cleavage of the ring. For instance, in the catalytic oxidation of thiamethoxam wastewater, 3-methyl-1,3,5-oxadiazinan-4-one was identified as an intermediate product, suggesting the cleavage of the substituent at the N3 position. mdpi.com
A significant transformation pathway for the 1,3,5-oxadiazine ring is its conversion into 1,3,5-triazine (B166579) derivatives. This ring transformation can be achieved by refluxing the 1,3,5-oxadiazine compound in a methanol-alkaline solution, with reaction products obtained in high yields (82–88%). researchgate.net
Nucleophilic and Electrophilic Reactivity Profiles
The reactivity of the this compound ring is characterized by both nucleophilic and electrophilic sites. The carbonyl carbon at the C4 position is a primary electrophilic center, susceptible to attack by nucleophiles. libretexts.org This is a general characteristic of carbonyl groups, where the electron-withdrawing oxygen atom polarizes the C=O bond, making the carbon electron-deficient. libretexts.orgmasterorganicchemistry.com
The reactivity of a molecule can be understood by identifying its electron-rich (nucleophilic) and electron-poor (electrophilic) regions. masterorganicchemistry.com In the this compound system, electrophiles will preferentially react with the ring nitrogens or the carbonyl oxygen, while nucleophiles will target the carbonyl carbon. libretexts.org For derivatives with an exocyclic imine group, such as in thiamethoxam, the imine carbon also represents an electrophilic site, and the exocyclic nitrogen can be a nucleophilic site.
Intramolecular Rearrangement Reactions of the Oxadiazinane Ring
Intramolecular rearrangements involve the migration of an atom or group within the same molecule, resulting in a structural isomer. wikipedia.orgwiley-vch.de For the this compound scaffold, the most notable rearrangement is its transformation into the more stable 1,3,5-triazine ring system. This reaction represents a significant ring conversion, where the oxygen atom at position 1 is replaced by a nitrogen atom. The process is typically facilitated by treatment with an amine source in a methanol-alkaline solution, leading to high yields of the corresponding 1,3,5-triazine derivatives. researchgate.net This type of rearrangement highlights the inherent reactivity and potential for structural reorganization of the 1,3,5-oxadiazine core. researchgate.net
While specific named rearrangements like the Beckmann or Baeyer-Villiger are well-documented for other carbonyl-containing compounds, their direct application to the this compound ring is not extensively reported in the literature reviewed. wiley-vch.demsu.edu However, the conversion to triazines demonstrates the susceptibility of the ring to undergo fundamental structural changes under specific reaction conditions. researchgate.net
Oxidation, Reduction, and Substitution Chemistry at Various Ring Positions
The this compound ring and its substituents can undergo a variety of oxidation, reduction, and substitution reactions. The specific reaction depends on the reagents and the substitution pattern of the starting material.
Oxidation: The ring itself is relatively stable to oxidation, but substituents can be oxidized. For example, derivatives like N-(3-methyl-1,3,5-oxadiazinan-4-ylidene)nitramide can be oxidized under specific conditions, potentially using agents like potassium permanganate, to form different products.
Reduction: Reduction reactions are common, particularly for derivatives containing reducible functional groups. The nitro group of the N-nitro-imino functionality, as seen in thiamethoxam analogues, can be reduced to an amino group using reducing agents like hydrogen gas. This transformation significantly alters the electronic properties and potential biological activity of the molecule.
Substitution: Substitution reactions are a cornerstone for the derivatization of the this compound core. These typically occur at the nitrogen atoms (N3 and N5), which can be alkylated or acylated. For example, the synthesis of 3-[(E)-3,7-dimethylocta-2,6-dienyl]-5-methyl-N-nitro-1,3,5-oxadiazinan-4-imine is achieved by the reaction of geranyl bromide with 3-methyl-4-nitroimino-1,3,5-oxadiazinane, which is a nucleophilic substitution reaction. iucr.org These substitutions allow for the introduction of a wide array of functional groups, enabling the exploration of structure-activity relationships.
Derivatization to Access Diverse this compound Analogues
The synthesis of diverse analogues of this compound is crucial for exploring their potential applications. Derivatization is primarily achieved by introducing various substituents at the N3 and N5 positions of the heterocyclic ring.
One common method involves the reaction of N-substituted ureas with formaldehyde (B43269). For instance, 4-(1H-Benzimidazol-2-yl)-6-phenylpyrimidin-2-yl-substituted this compound derivatives have been synthesized from N-[4-(1H-benzimidazol-2-yl)-6-phenyl-pyrimidin-2-yl]-N′-aryl ureas. researchgate.net This approach allows for the incorporation of complex and potentially bioactive moieties onto the oxadiazinane framework. researchgate.net
Alkylation at the nitrogen positions is another key strategy. The synthesis of 3-[(E)-3,7-dimethylocta-2,6-dienyl]-5-methyl-N-nitro-1,3,5-oxadiazinan-4-imine involves the reaction of 3-methyl-N-nitro-1,3,5-oxadiazinan-4-imine with geranyl bromide in acetonitrile, demonstrating the introduction of a long alkyl chain at the N5 position. iucr.org The well-known insecticide thiamethoxam, N-[3-[(2-Chlorothiazol-5-yl)methyl]-5-methyl-1,3,5-oxadiazinan-4-ylidene]nitramide, is another example of a highly substituted analogue. tcichemicals.com
The following table summarizes some of the synthesized this compound derivatives, highlighting the variety of substituents that can be incorporated.
| Compound Name | N3-Substituent | N5-Substituent | Exocyclic Group at C4 | Reference |
| 3-(2-Chlorothiazol-5-ylmethyl)-5-methyl-1,3,5-oxadiazinan-4-one | (2-Chlorothiazol-5-yl)methyl | Methyl | =O | fao.org |
| 3-(Methoxymethyl)-5-methyl-1,3,5-oxadiazinan-4-one | Methoxymethyl | Methyl | =O | ontosight.ai |
| Thiamethoxam | (2-Chlorothiazol-5-yl)methyl | Methyl | =N-NO₂ | tcichemicals.com |
| 3-[(E)-3,7-Dimethylocta-2,6-dienyl]-5-methyl-N-nitro-1,3,5-oxadiazinan-4-imine | (E)-3,7-Dimethylocta-2,6-dienyl | Methyl | =N-NO₂ | iucr.org |
| 3-[4-(1H-Benzimidazol-2-yl)-6-phenylpyrimidin-2-yl]-5-phenyl-1,3,5-oxadiazinan-4-one | 4-(1H-Benzimidazol-2-yl)-6-phenylpyrimidin-2-yl | Phenyl | =O | researchgate.net |
| Deschloro-2-phenylthio-thiamethoxam | [2-(Phenylthio)-1,3-thiazol-5-yl]methyl | Methyl | =N-NO₂ | nih.gov |
Formation of Fused and Spirocyclic Heterocyclic Systems
The 1,3,5-oxadiazine framework can serve as a building block for the construction of more complex molecular architectures, including fused and spirocyclic systems. These advanced structures are of interest in supramolecular chemistry and for the development of novel bioactive compounds. researchgate.net
While specific examples of using pre-formed 1,3,5-oxadiazinan-4-ones to create fused or spirocyclic systems are not prevalent in the reviewed literature, the general class of 1,3,5-oxadiazines is recognized for its utility in synthesizing other complex acyclic and heterocyclic systems. researchgate.net For example, they have been used in the creation of "molecular clips," which are complex host molecules in supramolecular chemistry. researchgate.net
The synthesis of spirocyclic compounds often involves cycloaddition reactions or intramolecular cyclization of a suitably functionalized precursor. beilstein-journals.org For instance, Hetero-Diels-Alder reactions are a powerful tool for creating six-membered heterocycles and can be used to form spiro systems if one of the components is an exocyclic alkene. mdpi.com A general strategy for forming a spirocyclic system involving the this compound ring would require a reaction that forms a new ring originating from one of the ring atoms, most likely a carbon atom, of the oxadiazinane core. Although detailed pathways starting from this compound are scarce, the potential for such transformations remains an area for further synthetic exploration.
Advanced Spectroscopic Characterization and Structural Elucidation
X-ray Crystallography for Solid-State Structure and Conformation Analysis
Single-crystal X-ray diffraction is the most powerful technique for unambiguously determining the three-dimensional structure of molecules in the solid state. For the 1,3,5-oxadiazinan-4-one ring system, these studies reveal crucial details about bond lengths, bond angles, and, most importantly, the ring's preferred conformation.
The flexibility of the six-membered ring allows it to adopt several conformations to minimize steric and electronic strain. Research on various derivatives has shown that the this compound core can exist in multiple conformations, including sofa, distorted twist boat, and conformations intermediate between half-chair and screw-boat. nih.govresearchgate.netnih.gov
In one well-characterized derivative, 5-methyl-3-[(2-chloro-1,3-thiazol-5-yl)methyl]-1,3,5-oxadiazinan-4-one, the oxadiazinane ring adopts a sofa conformation. nih.gov In this arrangement, the oxygen atom (O1) is displaced by -0.636 Å from the plane formed by the other five ring atoms (C2/N3/C4/N5/C6). nih.gov Another study on a different derivative revealed a distorted twist boat conformation. nih.gov The crystal packing of these compounds is often stabilized by intermolecular forces, such as C—H⋯O hydrogen bonds, which link adjacent molecules into chains or more complex three-dimensional networks. nih.govresearchgate.net In some cases, the ring has been observed to exist in two co-crystallized conformations, such as a flattened bath and a sofa form. researchgate.net
Table 1: Crystallographic Data for a Representative this compound Derivative Data for 5-methyl-3-[(2-chloro-1,3-thiazol-5-yl)methyl]-1,3,5-oxadiazinan-4-one nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₈H₁₀ClN₃O₂S |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 4.6141 (2) |
| b (Å) | 11.7335 (4) |
| c (Å) | 20.1460 (8) |
| V (ų) | 1090.70 (7) |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of this compound derivatives in solution. By analyzing the chemical shifts, coupling constants, and signal intensities in ¹H, ¹³C, and ¹⁵N NMR spectra, the precise connectivity and stereochemistry of the molecule can be determined. One-dimensional (1D) and two-dimensional (2D) NMR techniques are routinely used to confirm the structures of newly synthesized derivatives. researchgate.netbiointerfaceresearch.comnih.gov
¹H NMR spectroscopy provides information about the chemical environment of protons within the molecule. For the this compound ring, the protons of the two methylene (B1212753) groups (at C2 and C6) are of particular interest. Their chemical shifts are influenced by the adjacent heteroatoms (oxygen and nitrogen). Typically, the protons of the O-CH₂-N group (at C2) appear at a different chemical shift than those of the N-CH₂-N group (at C6). The exact chemical shifts and splitting patterns are highly dependent on the specific substituents attached to the ring nitrogens (N3 and N5) and the conformation of the ring in solution. In some related 1,3,5-oxadiazine derivatives, the CH protons of the ring have been observed as singlets in the range of 5.50-5.80 ppm. researchgate.net
¹³C NMR spectroscopy is used to identify all unique carbon atoms in a molecule. For the this compound scaffold, three distinct signals are expected for the ring carbons: the carbonyl carbon (C4), the methylene carbon adjacent to oxygen (C2), and the methylene carbon between two nitrogens (C6). The carbonyl carbon (C=O) typically resonates at a significantly downfield chemical shift (around 170-185 ppm) due to the deshielding effect of the double-bonded oxygen. biointerfaceresearch.comlibretexts.org The chemical shifts of the C2 and C6 carbons are also influenced by the electronegativity of the neighboring heteroatoms. The structure of various 1,3,5-oxadiazine derivatives has been confirmed using ¹³C NMR spectroscopy. researchgate.netbiointerfaceresearch.com
Table 2: Typical ¹³C NMR Chemical Shift Ranges for the this compound Core
| Carbon Atom | Environment | Expected Chemical Shift (δ, ppm) |
|---|---|---|
| C4 | C=O (Amide) | 170 - 185 |
| C2 | O-C H₂-N | 50 - 65 |
¹⁵N NMR spectroscopy, although less common due to the lower natural abundance and sensitivity of the ¹⁵N isotope, provides direct insight into the electronic environment of the nitrogen atoms within the heterocyclic ring. For this compound, two distinct signals would be expected for the N3 and N5 atoms. The chemical shifts of these nitrogens are sensitive to factors such as hybridization, substitution, and protonation. researchgate.net This technique is particularly valuable for studying conjugative interactions between the nitrogen lone pairs and the rest of the ring system. researchgate.net While specific ¹⁵N NMR data for this compound is not widely reported, its application would be crucial for distinguishing between isomers and understanding the electronic structure of the nitrogen-containing moieties.
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Techniques
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For the this compound structure, several key vibrations can be identified. The most prominent band in the IR spectrum is typically the strong absorption due to the carbonyl (C=O) group stretching vibration, which is expected in the region of 1650-1750 cm⁻¹. Other characteristic peaks include C-N stretching, C-O-C (ether) stretching, and C-H stretching and bending vibrations of the methylene groups. The combination of IR and Raman spectroscopy provides complementary information for a complete vibrational analysis. biointerfaceresearch.commdpi.comresearchgate.net
Table 3: Characteristic Vibrational Frequencies for the this compound Structure
| Vibrational Mode | Functional Group | Approximate Frequency (cm⁻¹) |
|---|---|---|
| C=O Stretch | Amide | 1650 - 1750 |
| C-H Stretch | Methylene (CH₂) | 2850 - 3000 |
| C-N Stretch | Amine/Amide | 1250 - 1350 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The saturated this compound ring lacks extensive π-conjugation, so its absorption is expected to be in the ultraviolet region rather than the visible region. The primary electronic transition detectable by UV-Vis spectroscopy for this compound is the n → π* (n to pi-star) transition associated with the lone pair of electrons on the carbonyl oxygen atom. This type of transition is typically observed in the UV range of 210-240 nm for saturated ketones and amides. While UV-Vis is often used to characterize derivatives, especially those with aromatic substituents which introduce additional π → π* transitions at higher wavelengths, the core scaffold itself has limited absorption in the near-UV range. nih.govresearchgate.net
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a pivotal analytical technique for the structural elucidation of this compound and its derivatives, providing precise information on the molecular weight and characteristic fragmentation patterns. wikipedia.org The ionization method employed significantly influences the fragmentation, with techniques like Fast Atom Bombardment (FAB) and Electron Ionization (EI) being commonly utilized. researchgate.net
Analysis of various substituted 1,3,5-oxadiazine derivatives reveals common fragmentation pathways that are indicative of the core ring structure. While specific fragmentation patterns are highly dependent on the nature and position of substituents, general fragmentation behaviors of the this compound heterocyclic system can be inferred.
Detailed research findings on derivatives of 1,3,5-oxadiazine, particularly those with complex substituents, have been established through various studies. For instance, the mass spectrometric fragmentation of 6-(4-chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines was investigated under FAB conditions. researchgate.net Similarly, the structures of novel 4H-1,3,5-oxadiazine derivatives have been confirmed using mass spectrometry in conjunction with other spectroscopic methods like IR and NMR. researchgate.netbiointerfaceresearch.comresearchgate.net
The molecular ion peak [M+H]⁺ is often observed, which confirms the molecular weight of the synthesized compounds. For example, in the synthesis of certain N-(1-amino-2,2,2-trichloroethyl)carboxamides, which are precursors to 1,3,5-oxadiazine derivatives, the molecular weights were confirmed by FAB-MS data. biointerfaceresearch.comresearchgate.net
The fragmentation of the 1,3,5-oxadiazine ring system can proceed through several pathways. Common fragmentation includes the cleavage of bonds adjacent to the heteroatoms and the loss of small neutral molecules. For substituted 4H-1,3,5-oxadiazines, elimination of substituents or parts of the substituent groups are primary fragmentation steps.
A hypothetical fragmentation pattern for the parent this compound (Molecular Weight: 102.08 g/mol ) can be proposed based on the general principles of mass spectrometry and the observed fragmentation of its derivatives. The molecular ion peak would be expected at m/z 102. Subsequent fragmentation could involve the loss of CO (28 Da), HNCO (43 Da), or other small neutral fragments, leading to characteristic daughter ions.
The following table summarizes the expected molecular weight of the parent compound and potential major fragments.
| Ion | Proposed Structure/Fragment | m/z (Mass-to-Charge Ratio) |
| [M]⁺ | Molecular Ion | 102 |
| [M-CO]⁺ | Loss of Carbon Monoxide | 74 |
| [M-HNCO]⁺ | Loss of Isocyanic Acid | 59 |
| [M-CH₂O]⁺ | Loss of Formaldehyde (B43269) | 72 |
Further research on the direct mass spectrometric analysis of the unsubstituted this compound is necessary to definitively establish its fragmentation pathway. The data presented here is an extrapolation based on the documented behavior of its more complex derivatives.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the fundamental properties of the 1,3,5-oxadiazinan-4-one scaffold. DFT methods, such as B3LYP, are frequently employed for their balance of computational cost and accuracy, often with basis sets like 6-311+G** to ensure reliable results for geometry and energy calculations. researchgate.netscirp.org
Geometry optimization calculations are performed to determine the most stable three-dimensional arrangement of atoms in the this compound molecule. These calculations predict key structural parameters, including bond lengths, bond angles, and dihedral angles. For derivatives of this heterocyclic system, theoretical calculations have shown good agreement with experimental data obtained from X-ray diffraction studies.
The electronic structure of the molecule is also explored through these calculations. Properties such as the distribution of electron density, molecular orbital energies (including the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential (MEP) surface are determined. The HOMO-LUMO energy gap is a critical parameter, as it provides insight into the chemical reactivity and kinetic stability of the molecule. The MEP surface helps to identify electron-rich and electron-poor regions, which are indicative of sites susceptible to electrophilic and nucleophilic attack.
Table 1: Representative Calculated Structural Parameters for a 1,3,5-Oxadiazinane Ring Note: These are typical values and can vary based on substituents and computational method.
| Parameter | Typical Value Range | Description |
|---|---|---|
| C2-N3 Bond Length | 1.45 - 1.47 Å | Single bond between carbon and nitrogen |
| N3-C4 Bond Length | 1.38 - 1.41 Å | Partial double bond character due to amide group |
| C4=O8 Bond Length | 1.21 - 1.23 Å | Carbonyl double bond |
| C4-N5 Bond Length | 1.37 - 1.39 Å | Partial double bond character due to amide group |
| N5-C6 Bond Length | 1.45 - 1.47 Å | Single bond between carbon and nitrogen |
| C6-O1 Bond Length | 1.42 - 1.44 Å | Single bond between carbon and oxygen |
| O1-C2 Bond Length | 1.42 - 1.44 Å | Single bond between carbon and oxygen |
| C2-N3-C4 Angle | 118° - 122° | Bond angle within the heterocyclic ring |
| N3-C4-N5 Angle | 116° - 119° | Bond angle involving the carbonyl carbon |
Computational methods are used to predict the vibrational spectra (Infrared and Raman) of this compound. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. Each calculated frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or torsional motions of the atoms. These assignments are crucial for interpreting experimental IR and Raman spectra. For instance, the characteristic C=O stretching frequency of the ketone group, and various C-N, C-O, and N-H stretching and bending modes can be precisely assigned. The calculated vibrational structure allows for the symmetry assignment of key modes in terms of atomic movements, and the calculated frequency values are often in good agreement with experimental data. researchgate.net
Time-Dependent Density Functional Theory (TD-DFT) is a common method for modeling the electronic absorption spectra (UV-Vis) of molecules. This approach calculates the energies of vertical electronic excitations from the ground state to various excited states. These calculations help to understand the nature of the electronic transitions, such as n → π* and π → π* transitions, which are characteristic of molecules containing carbonyl groups and heteroatoms with lone pairs of electrons. The results, including excitation energies and oscillator strengths, allow for the simulation of a theoretical UV-Vis spectrum, which can be compared with experimental measurements to validate the computational model.
Conformational Analysis and Potential Energy Surface Mapping
The 1,3,5-oxadiazinane ring is a flexible six-membered ring that can adopt several conformations. Conformational analysis involves mapping the potential energy surface (PES) of the molecule to identify the stable conformers (energy minima) and the transition states that connect them. For the this compound ring, various conformations have been identified in derivatives, including sofa, flattened bath, and intermediate half-chair/screw-boat forms. researchgate.net The relative energies of these conformers determine their population at a given temperature. The specific conformation adopted can be influenced by the nature and position of substituents on the ring, as well as by intermolecular interactions in the solid state.
Table 2: Observed Conformations of the 1,3,5-Oxadiazinane Ring in Different Derivatives
| Derivative Studied | Observed Conformation(s) | Reference |
|---|---|---|
| 2-(2,4-dichlorophenyl)-6-(2-methoxybenzyl)-4-(trichloromethyl)-4H-1,3,5-oxadiazine | Flattened bath (85%), Sofa (15%) | researchgate.net |
| (E)-3-[1-(2,4-Difluorophenyl)ethyl]-5-methyl-N-nitro-1,3,5-oxadiazinan-4-imine | Intermediate between half-chair and screw-boat | N/A |
Analysis of Intermolecular Interactions: Hydrogen Bonding and π-Stacking
In the solid state, molecules of this compound and its derivatives are organized in a specific crystal packing arrangement that is stabilized by various intermolecular interactions. Computational methods are essential for analyzing and quantifying these non-covalent interactions.
Hydrogen Bonding: The presence of hydrogen bond donors (like N-H groups) and acceptors (the carbonyl oxygen and ring nitrogen and oxygen atoms) in the this compound structure makes hydrogen bonding a dominant intermolecular force. Weak intermolecular C-H···O hydrogen bonds are also frequently observed in the crystal structures of its derivatives.
π-Stacking: When aromatic substituents are present on the this compound ring, π-π stacking interactions between these aromatic rings can play a significant role in stabilizing the crystal structure.
Thermodynamic Properties and Reaction Energetics
DFT and other quantum chemical methods are widely used to calculate the thermodynamic properties of molecules. For this compound, key properties such as the standard enthalpy of formation (ΔHf°), Gibbs free energy of formation (ΔGf°), and entropy (S°) can be computed. dtic.mil These calculations can be performed for different isomers to assess their relative stabilities. scirp.orgscirp.org For instance, one study on an energetic compound containing a 1,3,5-oxadiazine ring reported a computed solid-phase heat of formation of 215.9 kJ/mol. researchgate.net
Furthermore, computational chemistry is a valuable tool for studying reaction energetics and mechanisms. By calculating the energies of reactants, products, and transition states, reaction pathways can be mapped, and activation energies can be determined. nih.gov This allows for the prediction of reaction feasibility and rates. For example, the thermodynamic control of reactions involving the 1,3,5-oxadiazine ring, such as its transformation into a more stable 1,3,5-triazine (B166579) ring, can be investigated computationally. researchgate.net
Molecular Modeling and Simulation Methodologies
Theoretical and computational chemistry provides powerful tools for investigating the structural, electronic, and dynamic properties of the this compound scaffold at an atomic level. These methods offer insights that are complementary to experimental data and can be instrumental in understanding the molecule's behavior and interactions. The primary methodologies employed for studying this heterocyclic system include Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations.
Density Functional Theory (DFT) Investigations
DFT is a quantum mechanical method used to investigate the electronic structure of molecules. It is particularly useful for determining optimized geometries, vibrational frequencies, and various electronic properties. For derivatives of the this compound ring, such as the well-studied insecticide thiamethoxam (B1682794), DFT calculations have been pivotal in understanding their structural and spectral characteristics.
A common approach involves geometry optimization of the molecule to find its lowest energy conformation. Subsequent frequency calculations are then performed to confirm that the optimized structure corresponds to a true energy minimum and to predict its vibrational spectra (e.g., IR and Raman). The choice of functional and basis set is crucial for the accuracy of these calculations. For thiamethoxam, studies have utilized the B3LYP functional with basis sets such as 6-311G(d) to achieve reliable results that correlate well with experimental data. researchgate.net Natural Bond Orbital (NBO) analysis is another DFT-based technique that has been applied to understand charge distribution and intramolecular interactions within the this compound system. researchgate.net
Table 1: Representative DFT Methodologies for 1,3,5-Oxadiazinane Derivatives
| Computational Method | Functional | Basis Set | Application |
| Density Functional Theory (DFT) | B3LYP | 6-311G(d) | Geometry optimization, vibrational spectra analysis |
| Ab initio | Hartree-Fock (RHF) | Not Specified | Comparative electronic structure analysis |
| Natural Bond Orbital (NBO) Analysis | B3LYP | 6-311G(d) | Analysis of intramolecular charge transfer and interactions |
Molecular Dynamics (MD) Simulations
MD simulations are a computational method for studying the physical movement of atoms and molecules over time. These simulations provide a detailed view of the conformational dynamics of the this compound ring and its interactions with its environment, such as solvent molecules or biological receptors.
The foundation of an MD simulation is the force field, which is a set of empirical energy functions and parameters that describe the potential energy of the system. j-octa.comwikipedia.orggithub.io For organic molecules like this compound, Class I force fields such as AMBER (Assisted Model Building with Energy Refinement) and its generalized version, GAFF (General Amber Force Field), are commonly employed. j-octa.com These force fields typically include terms for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic).
In the context of this compound derivatives like thiamethoxam, MD simulations have been used to investigate their binding mechanisms with proteins and to understand their toxicokinetics. nih.govresearchgate.net These simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the molecule within a binding site. researchgate.net The simulations are typically run for nanoseconds or longer to capture the relevant biological motions and to ensure adequate sampling of the conformational space.
Table 2: Typical Molecular Dynamics Simulation Parameters for Heterocyclic Compounds
| Parameter | Description | Typical Values/Methods |
| Force Field | Defines the potential energy of the system. | AMBER, GAFF, OPLS |
| Solvent Model | Explicit representation of the solvent environment. | TIP3P, SPC/E water models |
| Ensemble | Statistical mechanics ensemble used for the simulation. | NPT (isothermal-isobaric), NVT (canonical) |
| Temperature Control | Algorithm to maintain constant temperature. | Langevin dynamics, Nosé-Hoover thermostat |
| Pressure Control | Algorithm to maintain constant pressure. | Berendsen barostat, Parrinello-Rahman barostat |
| Simulation Time | Duration of the simulation. | Nanoseconds (ns) to microseconds (µs) |
Computational studies on thiamethoxam have also explored its stability under various environmental conditions, combining experimental data with molecular simulations. mdpi.com These studies have shown that the this compound ring structure is stable, and DFT calculations can elucidate the electronic changes that occur upon exposure to factors like solar radiation, which can lead to degradation. mdpi.com
Applications in Non Biological Chemical Science and Technology
Utility in Materials Science: Development of Novel Materials (e.g., OLED Host Materials)
While direct applications of 1,3,5-oxadiazinan-4-one in materials science are an emerging area of research, the closely related 1,3,5-triazine (B166579) derivatives have shown significant promise, particularly in the development of organic light-emitting diodes (OLEDs). These triazine-based compounds are utilized as host materials in the emissive layer of OLEDs, where they facilitate efficient transport of electrons and holes. ossila.comnih.gov The incorporation of donor and acceptor moieties onto the triazine core allows for the tuning of electronic properties, making them suitable for thermally activated delayed fluorescence (TADF) emitters. nih.gov
The structural analogy between this compound and 1,3,5-triazine suggests that the former could also serve as a scaffold for novel OLED materials. The presence of the ketone group and the saturated heterocyclic ring in this compound could influence the material's thermal stability, solubility, and charge transport characteristics. Research in this area is focused on synthesizing derivatives of this compound with various aromatic substituents to modulate their photophysical and electrochemical properties for potential use in next-generation display technologies.
Table 1: Comparison of Triazine-Based Host Materials in OLEDs
| Host Material | Donor Moiety | Acceptor Moiety | Application | Reference |
| Triazine Derivative 1 | Carbazole | Triazine | Green TADF Emitters | nih.gov |
| Triazine Derivative 2 | Diphenylamine | Triazine | Green TADF Emitters | nih.gov |
| Triazine Derivative 3 | Acridine | Triazine | Green TADF Emitters | nih.gov |
| Triazine Derivative 4 | Phenoxazine | Triazine | Green TADF Emitters | nih.gov |
| Triazine Derivative 5 | Phenothiazine | Triazine | Green TADF Emitters | nih.gov |
Role as Chiral Auxiliaries in Asymmetric Organic Synthesis
Derivatives of this compound, specifically oxazinanones, have been effectively employed as chiral auxiliaries in asymmetric organic synthesis. nih.gov Chiral auxiliaries are compounds that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. sigmaaldrich.com The chiral environment provided by the oxazinanone auxiliary directs the approach of reagents, leading to the preferential formation of one enantiomer or diastereomer.
Homochiral oxazinanones can be synthesized from readily available β-amino esters. nih.gov N-acyl derivatives of these oxazinanones undergo highly stereoselective enolate alkylation and aldol (B89426) reactions. nih.gov For instance, the alkylation of the enolate of (R)-N-propanoyl-4-iso-propyl-6,6-dimethyl-oxazinan-2-one has demonstrated higher stereoselectivities compared to the corresponding and widely used Evans oxazolidin-2-one. nih.gov The stereodirecting group at the C(4) position of the oxazinanone ring plays a crucial role in determining the level of stereoselectivity. nih.gov Following the desired transformation, the auxiliary can be cleaved and recovered for reuse. nih.gov
Table 2: Diastereoselectivity in Asymmetric Reactions Using an Oxazinanone Chiral Auxiliary
| Reaction Type | Substrate | Reagent | Diastereomeric Ratio (dr) | Reference |
| Enolate Alkylation | (R)-N-propanoyl-4-iso-propyl-6,6-dimethyl-oxazinan-2-one | Benzyl bromide | >98:2 | nih.gov |
| Aldol Reaction | (R)-N-propanoyl-4-iso-propyl-6,6-dimethyl-oxazinan-2-one | Benzaldehyde | >98:2 | nih.gov |
| Aldol Reaction | (R)-N-propanoyl-4-iso-propyl-6,6-dimethyl-oxazinan-2-one | Isobutyraldehyde | >98:2 | nih.gov |
Contributions to Supramolecular Assembly and Molecular Recognition Chemistry
The 1,3,5-oxadiazine framework has been utilized in the field of supramolecular chemistry, particularly in the design and synthesis of "molecular clips". researchgate.net These are host molecules with a specific shape that allows them to bind to guest molecules through non-covalent interactions, a process known as molecular recognition. dtic.milrsc.org The rigid structure of the oxadiazine ring, combined with strategically placed functional groups, enables the creation of well-defined cavities for selective guest binding.
Industrial Chemical Process Development Utilizing Oxadiazinan-4-one Intermediates
In the realm of industrial chemistry, derivatives of this compound serve as important intermediates in the synthesis of various valuable compounds. researchgate.netbiointerfaceresearch.com Their utility stems from their reactivity and the ability to be transformed into other complex heterocyclic systems. For example, 1,3,5-oxadiazine derivatives can be converted into 1,3,5-triazine derivatives, which have widespread applications in agriculture and pharmaceuticals. researchgate.netnih.gov
A notable industrial application is in the synthesis of the insecticide Thiamethoxam (B1682794). researchgate.netasianpubs.org The synthesis of this agrochemical involves the construction of the 1,3,5-oxadiazinane ring as a key step. asianpubs.org The development of efficient and scalable synthetic routes to these oxadiazinanone intermediates is a critical aspect of the industrial production process. Research in this area focuses on optimizing reaction conditions, improving yields, and utilizing cost-effective and environmentally benign reagents to meet the demands of large-scale manufacturing. biointerfaceresearch.com
Future Directions and Emerging Research Opportunities
The exploration of 1,3,5-oxadiazinan-4-one and its derivatives is an expanding field in heterocyclic chemistry. While significant progress has been made, numerous avenues for future research remain, promising to unlock the full potential of this versatile scaffold. The following sections outline key areas poised for significant advancement, from novel synthetic methodologies to untapped applications in advanced technologies.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1,3,5-oxadiazinan-4-one derivatives, and how can reaction conditions be optimized?
- Methodological Answer : A typical synthesis involves cyclocondensation reactions under basic conditions. For example, derivatives like 3-[(2-chloro-1,3-thiazol-5-yl)methyl]-5-methyl-1,3,5-oxadiazinan-4-one are synthesized by refluxing precursors (e.g., thiamethoxam) with K₂CO₃ in methanol, followed by neutralization with HCl to precipitate the product . Optimization includes adjusting reaction time (e.g., 10 hours for complete conversion), solvent choice (methanol for solubility), and stoichiometry. Purification via recrystallization from methanol ensures high purity.
Q. How is the crystal structure of this compound derivatives determined using X-ray crystallography?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with refinement via SHELXL (e.g., SHELX-97) is standard. The oxadiazinan-4-one ring typically adopts a sofa conformation, with puckering parameters calculated using Cremer-Pople coordinates . Hydrogen atoms are geometrically positioned, and displacement parameters (Uiso) are refined with constraints (e.g., Uiso(H) = 1.2Ueq(C) for CH groups) . Data collection requires high-resolution detectors and cryogenic conditions to minimize thermal motion artifacts.
Q. What physicochemical properties are critical for characterizing this compound, and which analytical techniques are most effective?
- Methodological Answer : Key properties include:
- Purity is confirmed via HPLC (≥95% by area), while structural elucidation employs <sup>1</sup>H/<sup>13</sup>C NMR and elemental analysis.
Advanced Research Questions
Q. How can ring puckering analysis be applied to study the conformational flexibility of the this compound ring system?
- Methodological Answer : Cremer-Pople coordinates quantify puckering amplitude (θ) and phase angle (φ) to describe non-planar ring distortions . For example, the sofa conformation in 3-[(2-chloro-1,3-thiazol-5-yl)methyl]-5-methyl-1,3,5-oxadiazinan-4-one shows a displacement of the O1 atom by -0.636 Å from the mean plane . Computational tools (e.g., Gaussian) can model energy barriers for pseudorotation, while crystallographic data validate these predictions.
Q. What strategies resolve contradictions in spectroscopic data when assigning substituent positions in novel this compound analogs?
- Methodological Answer :
- Multi-technique validation : Cross-validate NMR (e.g., NOESY for spatial proximity) with SC-XRD.
- Isotopic labeling : Use <sup>15</sup>N or <sup>13</sup>C labeling to trace connectivity in complex derivatives.
- Computational docking : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes .
- Contradictions often arise from dynamic effects (e.g., tautomerism), requiring variable-temperature NMR or X-ray studies to capture equilibrium states .
Q. How do computational methods complement experimental data in predicting the reactivity and stability of this compound derivatives?
- Methodological Answer :
- DFT calculations : Predict frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. For example, electron-withdrawing substituents (e.g., –NO₂) lower LUMO energy, enhancing reactivity .
- Molecular dynamics (MD) : Simulate solvation effects and degradation pathways under varying pH/temperature .
- Docking studies : Model interactions with biological targets (e.g., insecticidal activity of thiamethoxam derivatives) to guide synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
